
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is a specialized chemical compound with the molecular formula C13H10F15NO4S and a molecular weight of 561.26 g/mol . This compound is characterized by the presence of a pentadecafluoroheptyl group, which imparts unique properties such as high thermal stability and resistance to chemical degradation . It is primarily used in the synthesis of high-performance polymers and coatings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate typically involves the reaction of propenoic acid with a sulfonamide derivative containing the pentadecafluoroheptyl group . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
化学反应分析
Types of Reactions
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo radical polymerization to form high-performance polymers.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Polymerization: High-performance polymers with enhanced thermal and chemical resistance.
Substitution Reactions: Derivatives with modified functional groups, enhancing their applicability in various fields.
科学研究应用
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers and copolymers with unique properties.
Biology: Utilized in the development of bio-compatible coatings and materials.
Medicine: Investigated for its potential in drug delivery systems due to its stability and compatibility.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is primarily based on its ability to undergo polymerization and form stable polymers. The pentadecafluoroheptyl group provides hydrophobicity and chemical resistance, making the resulting polymers suitable for various applications . The sulfonyl group can interact with other functional groups, enhancing the compound’s versatility .
相似化合物的比较
Similar Compounds
- 2-(Methyl((tridecafluorohexyl)sulphonyl)amino)ethyl acrylate
- 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate
Uniqueness
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is unique due to the presence of the pentadecafluoroheptyl group, which imparts superior thermal stability and chemical resistance compared to its shorter-chain analogs . This makes it particularly valuable in applications requiring high-performance materials .
属性
CAS 编号 |
68084-62-8 |
|---|---|
分子式 |
C7F15SO2N(CH3)CH2CH2OC(O)CH=CH2 C13H10F15NO4S |
分子量 |
561.27 g/mol |
IUPAC 名称 |
2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H10F15NO4S/c1-3-6(30)33-5-4-29(2)34(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26/h3H,1,4-5H2,2H3 |
InChI 键 |
BEYGZFVOTUDDJK-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


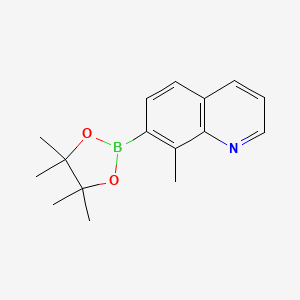
![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
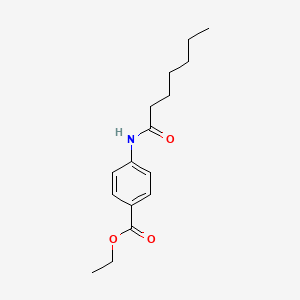
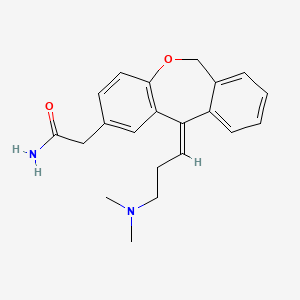

![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
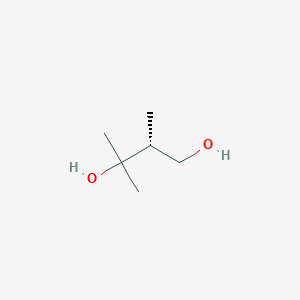
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)

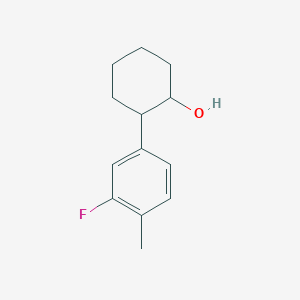
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)

